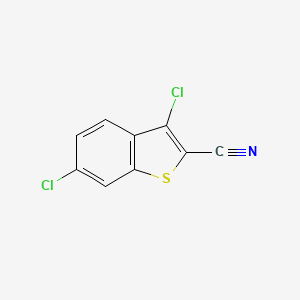

3,6-Dichloro-1-benzothiophene-2-carbonitrile

説明

Safety and Hazards

作用機序

Target of Action

The primary target of 3,6-Dichloro-1-benzothiophene-2-carbonitrile, also known as BT2, is the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKD) kinase (BCKDK or BDK) . This enzyme plays a crucial role in the metabolism of branched-chain amino acids (BCAAs), which are essential amino acids that play various roles in protein synthesis and energy production .

Mode of Action

BT2 acts as an allosteric inhibitor of BCKDK . It binds to BCKDK in a manner that induces the dissociation of BCKDK from the BCKD complex (BCKDC) . This action inhibits the activity of BCKDK, thereby increasing the activity of the BCKDC .

Biochemical Pathways

The inhibition of BCKDK by BT2 affects the catabolism of BCAAs. Normally, BCKDK phosphorylates and inactivates the BCKDC, leading to an accumulation of BCAAs . When bt2 inhibits bckdk, the bckdc remains active, leading to increased catabolism of bcaas . This results in a decrease in plasma BCAA levels .

Pharmacokinetics

BT2 exhibits superior pharmacokinetics and metabolic stability . It is orally active and can be dissolved in DMSO up to at least 20 mg/mL . The compound is stable for 1 year from the date of purchase when supplied and solutions in DMSO may be stored at -20°C for up to 3 months .

Result of Action

The action of BT2 leads to a significant increase in cellular BCKDC activity . In animal models, BT2 has been shown to induce BDK degradation in vivo, effectively upregulating tissue BCKDC activity and downregulating plasma BCAA levels .

Action Environment

The action, efficacy, and stability of BT2 can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that its action may be influenced by the presence of this solvent . Additionally, the compound’s stability at different temperatures indicates that temperature is an important factor in its action and efficacy .

生化学分析

Biochemical Properties

3,6-Dichloro-1-benzothiophene-2-carbonitrile is an orally active, allosteric mitochondrial branched-chain α-ketoacid dehydrogenase (BCKD) kinase (BCKDK or BDK) inhibitor . It induces BDK dissociation from the BCKD complex (BCKDC) with superior pharmacokinetics and metabolic stability .

Cellular Effects

In cellular studies, this compound has been shown to increase cellular BCKDC activity in cultures (40 μM; MEF & murine hepatocytes) and induces BDK degradation in mice & rats in vivo, effectively upregulating tissue BCKDC activity and downregulating plasma branched-chain amino acid (BCAA) level .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to BDK, triggering a helical motion in the N-terminal structural domain of the BCKD complex (BCKDC), leading to the dissociation of BDK from BCKDC .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to robustly enhance BCKDC activity in the heart (12.3-fold) compared with the vehicle-treated animals . Less activation is obtained in muscle and kidney at 3.6- and 3.8-fold, respectively .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, a dosage of 20 mg/kg/day administered via intraperitoneal injection daily for 7 days in C57BL/6J male mice resulted in a robust enhancement of BCKDC activity in the heart .

Metabolic Pathways

This compound is involved in the metabolic pathway of the branched-chain α-ketoacid dehydrogenase (BCKD) complex, interacting with the BCKD kinase (BDK) .

特性

IUPAC Name |

3,6-dichloro-1-benzothiophene-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl2NS/c10-5-1-2-6-7(3-5)13-8(4-12)9(6)11/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVRVCOWCSWURKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)SC(=C2Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[4-(2-chloropropanoyl)phenyl]ethyl}acetamide](/img/structure/B3375077.png)

![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzonitrile](/img/structure/B3375083.png)

![Bicyclo[3.2.0]hept-6-en-2-one](/img/structure/B3375156.png)